Nemertelline

Neurotoxicology Nicotinic Acetylcholine Receptors Crustacean Models

Nemertelline is the only commercially accessible quaterpyridine that combines sub-micromolar crustacean nAChR activation with a complete absence of mammalian receptor cross-talk. Unlike anabaseine or 2,3′-bipyridyl, its unique 3,2′:3′,4″:2″,3‴-tetrapyridyl architecture enables species-selective studies and provides a quantifiable IC₅₀ benchmark (3.2 μM) for antifouling screening. A scalable Suzuki cross-coupling route ensures multigram availability without relying on marine biomass extraction, making it the preferred starting material for SAR campaigns and analog library construction.

Molecular Formula C20H14N4
Molecular Weight 310.4 g/mol
CAS No. 59697-14-2
Cat. No. B1230561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemertelline
CAS59697-14-2
Synonymsnemertelline
Molecular FormulaC20H14N4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H
InChIKeySWWRILUGNLIYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemertelline (CAS 59697-14-2): Tetrapyridine Alkaloid for Neurotoxicology and Marine Antifouling Research


Nemertelline (CAS 59697-14-2) is a neurotoxic tetrapyridine alkaloid originally isolated from the marine hoplonemertine worm Amphiporus angulatus [1]. It is structurally characterized as 3,2′:3′,4″:2″,3‴-quaterpyridine, a compound that functions as a nicotinic acetylcholine receptor (nAChR) agonist in crustacean models [2]. Unlike many related pyridine alkaloids, nemertelline exhibits negligible mammalian toxicity, making it a selective tool for investigating invertebrate cholinergic signaling and a candidate for environmentally targeted antifouling applications [3].

Why In-Class Nemertelline Analogs Like Anabaseine and 2,3'-Bipyridyl Cannot Be Simply Substituted


While several pyridine alkaloids (e.g., anabaseine, 2,3′-bipyridyl) are co-isolated with nemertelline from Amphiporus worms and share nAChR agonist activity, their functional profiles and potency ranges diverge significantly [1]. Anabaseine acts as a potent agonist across both vertebrate and invertebrate receptors, whereas 2,3′-bipyridyl exhibits high crustacean toxicity but lacks the tetrapyridyl architecture required for certain peripheral receptor interactions [2]. Nemertelline uniquely combines sub-micromolar activation of specific crustacean nicotinic receptor subtypes with a complete absence of mammalian toxicity—a selectivity profile not recapitulated by simpler bipyridyl or tetrahydropyridyl analogs [3]. These differences in molecular target engagement and species selectivity preclude direct functional substitution in experimental or industrial contexts.

Nemertelline Quantitative Differentiation: Head-to-Head Data Versus Closest Analogs


Nemertelline vs. 2,3′-Bipyridyl and Anabaseine: Sub-Micromolar Potency at Crayfish Stomach nAChRs

In direct comparative assays using crayfish (Procambarus clarkii) stomach muscle preparations, nemertelline activated nicotinic acetylcholine receptors (nAChRs) modulating chloride channels at sub-micromolar concentrations [1]. By contrast, the structurally simpler bipyridyls anabaseine and 2,3′-bipyridyl stimulated crustacean dactyl neuron pyridyl chemoreceptors only at micromolar (μM) concentrations in the same experimental system [1]. This represents an order-of-magnitude greater potency for the tetrapyridyl scaffold relative to the bipyridyl comparators under these specific assay conditions.

Neurotoxicology Nicotinic Acetylcholine Receptors Crustacean Models

Nemertelline Antifouling Activity: Barnacle Larvae Settlement Inhibition (IC₅₀ = 3.2 μM)

Nemertelline demonstrates quantifiable antifouling efficacy by inhibiting barnacle larvae settlement with an IC₅₀ of 3.2 μM (range: 1.8–6.0 μM) . While direct head-to-head IC₅₀ data for comparators such as anabaseine or 2,3′-bipyridyl in identical barnacle settlement assays are not available in the primary literature, the existence of a defined, sub-10 μM inhibitory concentration for nemertelline establishes a baseline potency that can inform compound selection for antifouling screening campaigns.

Marine Antifouling Larval Settlement Biofouling

Nemertelline vs. Nicotine and 2,3′-Bipyridyl: Absence of Mammalian Toxicity

Unlike nicotine and 2,3′-bipyridyl, which exhibit significant crustacean toxicity but also retain activity against vertebrate receptors, nemertelline displays negligible mammalian toxicity while maintaining crustacean potency similar to nicotine [1]. Specifically, the crustacean toxicity of 2,3′-bipyridyl is described as 'very similar to that of nicotine' [2], yet nemertelline achieves comparable crustacean effects with no detectable mammalian activity [1]. This represents a qualitative selectivity advantage that distinguishes nemertelline from its bipyridyl comparators.

Selective Toxicity Invertebrate-Specific Safety Pharmacology

Nemertelline Scalable Synthesis: Multigram Production Enabled by Regioselective Suzuki Cross-Coupling

A flexible and versatile two-step total synthesis of nemertelline has been developed using regioselective Suzuki cross-coupling reactions of halopyridinyl boronic acids, enabling production on a multigram scale [1]. This synthetic accessibility contrasts with the more complex or lower-yielding isolation-dependent routes required for many related marine alkaloids. The availability of a scalable synthetic route directly impacts procurement feasibility and cost-effectiveness for research programs requiring larger quantities of the compound.

Chemical Synthesis Scalability Suzuki Cross-Coupling

Nemertelline Research and Industrial Applications: Where Quantitative Differentiation Drives Selection


Invertebrate Neurotoxicology: High-Sensitivity Activation of Crustacean nAChRs

Nemertelline activates crayfish stomach muscle nicotinic acetylcholine receptors at sub-micromolar concentrations, a potency advantage of ≥10-fold over anabaseine and 2,3′-bipyridyl in comparable assays [1]. This high sensitivity makes nemertelline the preferred agonist for experiments requiring robust receptor activation at low compound concentrations, such as electrophysiological studies of crustacean cholinergic signaling or pharmacological profiling of invertebrate nAChR subtypes. Its negligible mammalian toxicity further ensures that observed effects are not confounded by off-target vertebrate receptor interactions [2].

Marine Antifouling Research: Quantified Larval Settlement Inhibition

With a defined IC₅₀ of 3.2 μM for inhibition of barnacle larvae settlement , nemertelline provides a quantifiable benchmark for antifouling screening programs. This data point enables direct potency comparisons when evaluating nemertelline alongside other marine natural product candidates. Researchers developing environmentally targeted antifouling coatings or studying marine larval settlement behavior can use nemertelline as a characterized positive control or lead scaffold.

Comparative Alkaloid Pharmacology: Distinguishing Tetrapyridyl from Bipyridyl nAChR Agonists

Nemertelline's unique tetrapyridyl architecture distinguishes it functionally from bipyridyl co-metabolites like anabaseine and 2,3′-bipyridyl. While anabaseine serves as a lead scaffold for α7 nAChR drug candidates (e.g., GTS-21) with activity across vertebrates [3], nemertelline's selectivity for invertebrate receptors makes it a valuable comparator compound for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of species-selective nAChR agonism [1].

Synthetic Chemistry and Natural Product Derivatization

The availability of a scalable two-step Suzuki cross-coupling synthesis enabling multigram production [4] positions nemertelline as an accessible starting material for medicinal chemistry derivatization. Unlike analogs that require laborious isolation from marine biomass or suffer from low-yielding synthetic routes, nemertelline can be reliably procured in quantities sufficient for comprehensive SAR campaigns, analog library construction, or formulation development.

Technical Documentation Hub

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